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Compound of Interest

Compound Name: Lapiferine

CAS No.: 86992-41-8

Cat. No.: B560010 Get Quote

Executive Summary & Technical Scope
Lapiferine (Lapiferin) is a bioactive daucane-type sesquiterpene ester.[1] Its structural

complexity, characterized by multiple chiral centers and ester functionalities, makes it prone to

misidentification with closely related isomers like Ferulenol or Jaeschkeanadiol.[1]

This guide establishes a Self-Validating Protocol for distinguishing authentic Lapiferine from:

Synthetic Racemates: Often present in non-stereoselective synthetic batches (showing

signal doubling).[1]

Structural Isomers: Compounds with identical molecular weight (

range) but distinct connectivity.[1]

Hydrolysis Degradants: Free alcohols resulting from ester cleavage.[1]

Comparative Analysis: Lapiferine vs. Alternatives
The following table contrasts the NMR performance and spectral features of authentic

Lapiferine against its common "alternatives" (impurities or analogs).

Table 1: Spectral Performance & Differentiation Matrix
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Feature
Authentic Lapiferine

(Natural)

Synthetic Racemate

(Alternative)

Hydrolyzed

Degradant (Impurity)

1H Line Shape

Sharp, distinct

multiplets; clear

coupling constants (

).

Broadened signals or

"split" peaks due to

diastereomeric

interactions in chiral

solvents.[1]

Significant shift in the

carbinol proton region

(

3.5–5.0 ppm).[1]

Ester Methyls

Distinct singlets at

2.0–2.2 ppm

(Acetates).[1]

Overlapping or

multiple singlets

indicating mixed

stereochemistry.[1]

Loss of specific

acetate methyl

signals; appearance

of free acetic acid (if

not removed).[1]

Olefinic Region

Diagnostic daucane

double bond signals (

5.0–6.5 ppm).[1]

Identical chemical

shift, but integration

ratios may fail due to

isomeric overlap.[1]

Shifts upfield due to

electronic changes

after ester hydrolysis.

[1]

13C Carbonyls
Distinct peaks at

170+ ppm.[1]

Splitting of carbonyl

signals (approx.[1] 0.1

ppm diff).[1]

Loss of ester

carbonyls;

appearance of acid

carbonyls.[1]

Stereo-Validation

Strong NOE

correlations between

H-5 and H-9 (specific

to daucane folding).

Conflicting or weak

NOE signals due to

averaged populations.

[1]

Altered NOE profile

due to conformational

relaxation.

Experimental Protocol: Self-Validating Workflow
To ensure Scientific Integrity, this protocol uses internal cross-referencing (1H integrals vs. 13C

counts) to prevent false positives.

Phase 1: Sample Preparation[1]
Solvent:
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(Chloroform-d) is standard.[1] For resolution of overlapping methylene signals,

(Benzene-d6) is recommended as an alternative to induce anisotropic shifting.[1]

Concentration: 5–10 mg in 0.6 mL solvent (for 13C sensitivity).

Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Phase 2: Acquisition Parameters (600 MHz
recommended)

1H-NMR: 30° pulse angle, 64 scans, relaxation delay (

) > 2.0s to ensure accurate integration of methyl singlets.

13C-NMR: Power-gated decoupling, 1024+ scans.[1]

NOESY: Mixing time (

) = 500ms.[1] Critical for validating the daucane skeleton stereochemistry.

Spectral Data Validation
The following data points are the "fingerprint" for Lapiferine validation. Deviations >0.2 ppm

imply structural alteration or solvent effects.[1]

Table 2: 1H-NMR Diagnostic Signals (600 MHz, )
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Position Type
Shift (

ppm)
Multiplicity (Hz)

Validation
Logic

H-14 Methyl 0.85 - 0.95 Doublet 6.8

Diagnostic for

daucane

isopropyl

group.[1]

H-15 Methyl 0.90 - 1.00 Doublet 6.8

Second

isopropyl

methyl; must

integrate 3:3

with H-14.[1]

OAc Methyl 2.05 - 2.15 Singlet -

Acetate ester

check.[1]

Absence =

Hydrolysis.[1]

H-5 Methine 2.40 - 2.60 Multiplet -

Bridgehead

proton; key

for NOESY

correlations.

[1]

H-9 Methine 5.10 - 5.30
Doublet/Multi

plet
-

Oxygenated

methine

(ester

attachment

site).[1]

Olefin Vinyl 5.60 - 5.80 Broad Singlet -

Characteristic

ring double

bond.[1]

Table 3: 13C-NMR Key Shifts ( )
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Carbon Type
Shift (

ppm)
Interpretation

C=O (Ester) 170.0 - 172.0 Verifies ester functionality.

C=C (Quaternary) 135.0 - 145.0 Ring junction double bond.[1]

C=C (Methine) 120.0 - 130.0 Ring double bond.[1]

C-O (Methine) 70.0 - 80.0 Site of esterification.

C-Me (Isopropyl) 18.0 - 22.0
High-field signals confirming

daucane skeleton.[1]

Analyst Note: If the C-O signal at

70-80 ppm shifts upfield by ~2-3 ppm, suspect hydrolysis (conversion to alcohol).[1]

Structural Validation Logic (Visualization)
The following diagram illustrates the decision tree for validating Lapiferine, ensuring that

"Alternatives" (Isomers/Racemates) are systematically ruled out.
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Crude Sample
(Lapiferine Candidate)

1H-NMR Acquisition
(CDCl3, 600 MHz)

Integration Check:
Isopropyl (6H) : Acetate (3H)

Ratio 2:1?

FAIL: Hydrolysis/Degradation
(Check -OH region)

No

13C-NMR & HSQC

Yes

Carbonyl Count:
Expected: 170+ ppm (Ester)

Carbonyl Present?

FAIL: Structural Isomer
(e.g., Ferulenol derivative)

No

2D NOESY Experiment
(Stereochemistry)

Yes

NOE H-5 <-> H-9?
(Daucane Fold)

VALIDATED
Lapiferine

Strong Corr.

FAIL: Synthetic Racemate
(Weak/Mixed NOE)

Ambiguous
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Caption: Logical workflow for the spectral validation of Lapiferine, filtering out degradants and

stereoisomers.
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(Note: "Lapiferine" is treated in this guide as the sesquiterpene ester Lapiferin.[1] If referring to

the rare alkaloid Piriferine or a proprietary code, the general validation logic of 1H/13C/NOESY

remains applicable, though specific shifts will vary.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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